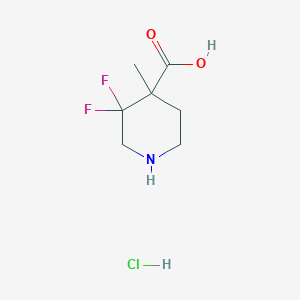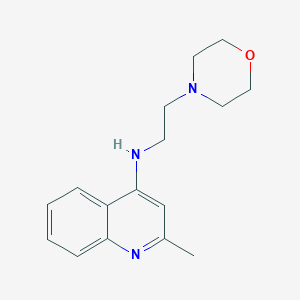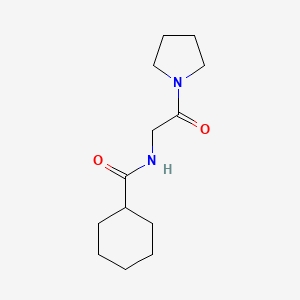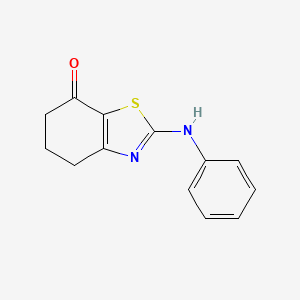![molecular formula C15H21ClN2O B7441189 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441189.png)
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one, also known as 3-Chloromethcathinone or 3-CMC, is a synthetic cathinone that has gained popularity in the research community due to its potential as a psychoactive substance. This compound belongs to the class of substituted cathinones, which are structurally similar to amphetamines and have stimulant effects on the central nervous system.
Mechanism of Action
The mechanism of action of 3-CMC involves the inhibition of the reuptake of dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulant effects observed in animal studies. Additionally, 3-CMC has been shown to have affinity for the serotonin transporter, which may contribute to its potential as a treatment for depression and anxiety disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-CMC are similar to those of other cathinones. It has been shown to increase heart rate, blood pressure, and body temperature in animal studies. Additionally, 3-CMC has been shown to increase dopamine release in the brain, which may contribute to its reinforcing effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-CMC in lab experiments is its availability and relatively low cost compared to other psychoactive substances. Additionally, its stimulant effects make it useful in studies investigating the effects of drugs on the central nervous system. However, one limitation of using 3-CMC in lab experiments is its potential for abuse, which may limit its use in certain research settings.
Future Directions
There are several future directions for research on 3-CMC. One potential area of investigation is its potential as a treatment for depression and anxiety disorders. Additionally, further studies are needed to investigate the long-term effects of 3-CMC on the brain and behavior. Finally, research on the potential for abuse and addiction of 3-CMC is needed to inform public health policies and regulations.
Synthesis Methods
The synthesis of 3-CMC involves the reaction of 3-chlorophenylpiperazine with 3-methylbutanone in the presence of a reducing agent such as lithium aluminum hydride. The final product is a white crystalline powder that can be purified using methods such as recrystallization or chromatography.
Scientific Research Applications
3-CMC has been used in scientific research to investigate its effects on the central nervous system. It has been shown to have stimulant properties similar to other cathinones, including increased locomotor activity, hyperthermia, and increased dopamine release. Additionally, 3-CMC has been studied for its potential as a treatment for depression and anxiety disorders due to its ability to increase serotonin and norepinephrine levels in the brain.
properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-12(2)10-15(19)18-8-6-17(7-9-18)14-5-3-4-13(16)11-14/h3-5,11-12H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXUAACITIECGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate](/img/structure/B7441113.png)
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![[4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate](/img/structure/B7441121.png)


![2-[(2S)-3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]isoindole-1,3-dione](/img/structure/B7441152.png)
![4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole](/img/structure/B7441160.png)

![1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B7441184.png)




![2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B7441206.png)